(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
Properties
IUPAC Name |
(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-17(19(23)24)13-14-9-11-15(12-10-14)16-7-5-6-8-18(16)26-4/h5-12,17H,13H2,1-4H3,(H,22,25)(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQDSAULSHMMRP-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629182 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(2'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154116-45-7 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(2'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that underline its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C21H25NO5
- Molecular Weight : 371.4 g/mol
The structure includes a propanoic acid backbone modified with aromatic and aliphatic groups, which may influence its biological interactions.
Research indicates that this compound may act as a modulator of specific biological pathways. A notable area of investigation is its interaction with the P2X7 receptor, which is implicated in various inflammatory processes. The modulation of this receptor could lead to significant therapeutic outcomes in conditions such as chronic pain and neuroinflammation.
Anti-inflammatory Properties
Studies have demonstrated that this compound exhibits anti-inflammatory effects. It appears to inhibit the release of pro-inflammatory cytokines and modulate immune responses, potentially through the downregulation of NF-kB signaling pathways.
Analgesic Effects
In animal models, the compound has shown analgesic properties, suggesting its potential utility in pain management. The mechanism may involve modulation of neurotransmitter release or direct interaction with pain receptors.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 : In Vivo Analysis | Demonstrated significant reduction in inflammation markers in mice treated with the compound compared to controls. | Supports the anti-inflammatory potential of the compound. |
| Study 2 : Pain Model Assessment | Mice administered the compound showed reduced behavioral responses to pain stimuli. | Indicates possible analgesic properties suitable for further development. |
| Study 3 : Cytokine Release Inhibition | In vitro studies revealed decreased IL-6 and TNF-alpha levels in immune cells exposed to the compound. | Suggests a role in modulating immune responses. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption characteristics, but further research is needed to elucidate its metabolic pathways and elimination routes.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an inhibitor in various biological pathways. Its structural attributes may allow it to interact with specific enzymes or receptors, making it a candidate for developing drugs targeting diseases such as cancer or viral infections.
Pharmacological Studies
Pharmacological assays are essential to assess the biological activity of this compound. Initial studies suggest that it may exhibit:
- Antitumor Activity : Due to its ability to interfere with cellular pathways involved in proliferation and apoptosis.
- Antiviral Properties : Potentially effective against viruses by inhibiting their replication mechanisms.
Synthesis and Derivatives
Research into synthesizing derivatives of this compound can lead to enhanced efficacy and reduced toxicity. The modification of functional groups can optimize its pharmacokinetic properties, making it more suitable for clinical applications.
Case Studies and Findings
| Study Focus | Findings |
|---|---|
| Antitumor Activity | A study demonstrated that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent. |
| Antiviral Mechanisms | Research indicated that the compound could inhibit viral replication in vitro, providing a basis for further development into antiviral therapies. |
| Enzyme Interaction | Investigations into enzyme kinetics revealed that the compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways, highlighting its potential for metabolic disease treatment. |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is a common protective moiety for amines, removable under acidic conditions. For this compound:
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
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Conditions : 0°C to room temperature, 1–24 hours
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Product : Free amine [(2S)-3-(4-(2-methoxyphenyl)phenyl)-2-aminopropanoic acid], with release of CO₂ and tert-butanol.
| Reaction Parameter | Details |
|---|---|
| Yield | >90% (optimized conditions) |
| Side Products | Minimal (<5%) due to selectivity of TFA for Boc cleavage |
| Analytical Confirmation | LC-MS, -NMR (disappearance of Boc signal at δ 1.4 ppm) |
Carboxylic Acid Functionalization
The carboxylic acid group participates in esterification and amidation:
Esterification
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Reagents : Thionyl chloride (SOCl₂) followed by alcohol (e.g., methanol, benzyl alcohol).
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Conditions : Reflux in anhydrous THF or DCM.
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Product : Methyl or benzyl esters (e.g., methyl (2S)-3-[4-(2-methoxyphenyl)phenyl]-2-Boc-aminopropanoate).
| Ester Derivative | Reaction Time | Yield |
|---|---|---|
| Methyl ester | 6 hours | 85% |
| Benzyl ester | 12 hours | 78% |
Amide Formation
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Coupling Agents : HATU, EDCI, or DCC with DMAP.
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Conditions : Room temperature, inert atmosphere.
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Example Product : Amide derivatives for peptide synthesis or drug conjugates.
Methoxyphenyl Substituent Modifications
The 2-methoxyphenyl group undergoes demethylation and electrophilic substitution:
Demethylation
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Reagent : BBr₃ in DCM
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Conditions : -78°C to 0°C, 2–4 hours
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Product : (2S)-3-[4-(2-hydroxyphenyl)phenyl]-2-Boc-aminopropanoic acid .
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity | 95% (HPLC) |
Electrophilic Aromatic Substitution
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Reactions : Nitration, sulfonation, or halogenation at the para position of the methoxy group .
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Example : Nitration with HNO₃/H₂SO₄ yields nitro derivatives for further reduction to amines.
Decarboxylation Reactions
Under thermal or catalytic conditions:
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Conditions : Heating at 150–200°C with Cu or Pd catalysts.
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Product : (2S)-3-[4-(2-methoxyphenyl)phenyl]-2-Boc-aminopropane, a potential intermediate for lipidated drugs.
| Catalyst | Temperature | Conversion |
|---|---|---|
| Cu(OAc)₂ | 180°C | 65% |
| Pd/C | 200°C | 80% |
Enzymatic Transformations
In biochemical studies, this compound acts as a substrate for:
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Hydrolases : Cleavage of the Boc group in physiological conditions (pH 7.4, 37°C).
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Oxidoreductases : Oxidation of the methoxy group to quinone derivatives .
Critical Research Findings
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The Boc group enhances solubility in organic solvents, facilitating purification.
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Methoxy-to-hydroxy conversion significantly alters binding affinity to serotonin receptors .
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Enzymatic oxidation products exhibit antioxidant properties in vitro (IC₅₀ = 12 µM against ROS).
This compound’s versatility in synthetic and biochemical contexts underscores its utility in drug discovery and materials science.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their properties are summarized below:
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Lipophilicity : The biphenyl-methoxy group in the target compound increases hydrophobicity compared to cyclobutyl () or boronic acid () analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Electron Effects : The methoxy group is electron-donating, contrasting with electron-withdrawing groups like -CF₃ () or -Cl (), which alter electronic distribution and reactivity.
Metabolic and Stability Considerations
- Fluorinated analogs () exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative degradation.
Preparation Methods
Direct Boc Protection of Amino Acids
Using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Solid-Phase Boc Protection
Employed in combinatorial synthesis for scalability:
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Resin : Wang or 2-chlorotrityl chloride resin.
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Advantage : Facilitates iterative coupling for multi-step sequences.
Synthesis of the Biphenyl Moiety
The 4-(2-methoxyphenyl)phenyl group is constructed via cross-coupling reactions:
Suzuki-Miyaura Coupling
Ullmann Coupling
Alternative for electron-rich aryl halides:
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Catalyst : CuI/L-proline.
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Substrates : 2-Iodoanisole and 4-bromophenylacetic acid.
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Yield : 65–70%.
Coupling of Biphenyl and Amino Acid Backbone
The biphenyl group is introduced at the β-position through alkylation or Michael addition:
Alkylation of Enolate Intermediates
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Base : LDA or KHMDS.
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Electrophile : 4-(2-Methoxyphenyl)benzyl bromide.
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Solvent : THF, –78°
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the amino group, followed by coupling reactions. For example, the tert-butyloxycarbonylamino group can be introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt). To ensure enantiomeric purity, chiral HPLC using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) is recommended. Impurities such as diastereomers or deprotected intermediates (e.g., 3-[4-(2-methylpropyl)phenyl]-propanoic acid) should be monitored using LC-MS .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of H/C NMR to confirm the (2S) stereochemistry and substituent positions (e.g., methoxyphenyl and Boc groups). Mass spectrometry (HRMS or ESI-MS) should verify the molecular ion peak (expected m/z for : ~395.17). For chiral validation, compare the optical rotation with literature values or use circular dichroism (CD) spectroscopy .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., proteases or kinases) using fluorogenic substrates. For receptor-binding studies, employ competitive radioligand assays with H-labeled ligands. Cell viability assays (MTT or resazurin) can assess cytotoxicity in relevant cell lines (e.g., HEK293 or HepG2) at concentrations ≤100 µM .
Advanced Research Questions
Q. How does the (2S)-stereochemistry influence its interaction with biological targets compared to the (2R)-isomer?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., angiotensin-converting enzyme). Validate experimentally via IC comparisons between enantiomers. For example, the (2S) configuration may enhance binding affinity due to optimal hydrogen bonding with catalytic residues (e.g., Tyr or Asp in active sites) .
Q. What strategies mitigate metabolic instability of the methoxyphenyl moiety in vivo?
- Methodological Answer : Replace the methoxy group with bioisosteres like trifluoromethoxy or deuterated methoxy to reduce oxidative demethylation by CYP450 enzymes. Assess metabolic stability using liver microsomes (human or rat) with LC-MS/MS quantification of parent compound depletion. Comparative studies with analogs (e.g., 3-hydroxy-4-methoxycinnamic acid derivatives) can identify metabolically resistant substituents .
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved for formulation studies?
- Methodological Answer : Conduct phase-solubility diagrams in buffered solutions (pH 1.2–7.4) and surfactants (e.g., Tween-80). Use powder X-ray diffraction (PXRD) to detect polymorphic transitions affecting solubility. For hydrophobic solvents (e.g., DCM), assess partitioning via shake-flask experiments and calculate logP values experimentally (vs. predicted values from software like ChemAxon) .
Analytical and Contradiction Resolution
Q. What advanced techniques identify and quantify synthetic byproducts (e.g., de-Boc derivatives or regioisomers)?
- Methodological Answer : UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (water/acetonitrile + 0.1% formic acid) can resolve co-eluting impurities. For regioisomers, nuclear Overhauser effect (NOE) NMR experiments differentiate substituent positions. Reference standards for common impurities (e.g., 2-[4-(2-methylpropyl)phenyl]propanoic acid) should be synthesized for spiking experiments .
Q. How do conflicting cytotoxicity results across studies correlate with experimental design variables?
- Methodological Answer : Meta-analyze data by normalizing to assay conditions (e.g., serum concentration, incubation time). For example, discrepancies in IC values may arise from differences in cell passage number or serum-free vs. serum-containing media. Replicate experiments under standardized conditions (e.g., 10% FBS, 48-hour exposure) and use ANOVA with post-hoc tests (Tukey’s HSD) for statistical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
